molecular formula C12H15NO4 B12993196 Ethyl 4-acetamido-2-methoxybenzoate

Ethyl 4-acetamido-2-methoxybenzoate

Cat. No.: B12993196
M. Wt: 237.25 g/mol
InChI Key: JINCWPOJUKXBFB-UHFFFAOYSA-N
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Description

Ethyl 4-acetamido-2-methoxybenzoate is an organic compound with the molecular formula C12H15NO4 It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester, an acetamido group, and a methoxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-acetamido-2-methoxybenzoate typically involves the esterification of 4-acetamido-2-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-acetamido-2-methoxybenzoic acid+ethanolsulfuric acidethyl 4-acetamido-2-methoxybenzoate+water\text{4-acetamido-2-methoxybenzoic acid} + \text{ethanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 4-acetamido-2-methoxybenzoic acid+ethanolsulfuric acid​ethyl 4-acetamido-2-methoxybenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetamido-2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The acetamido group can be reduced to an amine group.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Acidic or basic hydrolysis conditions can be employed.

Major Products Formed

    Oxidation: 4-acetamido-2-hydroxybenzoic acid.

    Reduction: Ethyl 4-amino-2-methoxybenzoate.

    Substitution: 4-acetamido-2-methoxybenzoic acid.

Scientific Research Applications

Ethyl 4-acetamido-2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-acetamido-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetamido-2-methoxybenzoate: A closely related compound with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-methoxybenzoate: Lacks the acetamido group, making it less complex.

    4-acetamido-2-methoxybenzoic acid: The carboxylic acid form of the compound.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the acetamido and methoxy groups on the benzene ring distinguishes it from other similar compounds and contributes to its distinct properties.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 4-acetamido-2-methoxybenzoate

InChI

InChI=1S/C12H15NO4/c1-4-17-12(15)10-6-5-9(13-8(2)14)7-11(10)16-3/h5-7H,4H2,1-3H3,(H,13,14)

InChI Key

JINCWPOJUKXBFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)NC(=O)C)OC

Origin of Product

United States

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